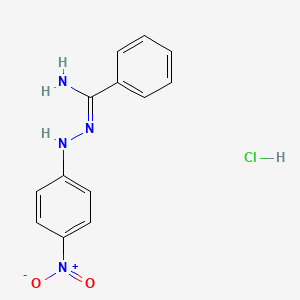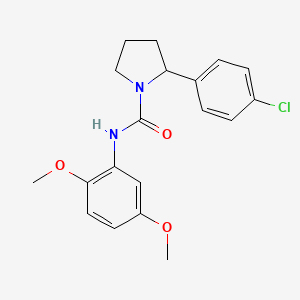![molecular formula C16H16N4O2 B6047634 6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047634.png)
6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide, also known as IKK-16, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of IKK, a protein kinase that plays a crucial role in the regulation of the NF-κB signaling pathway. This pathway is involved in the regulation of immune responses, inflammation, and cell survival, and its dysregulation has been implicated in the development of various diseases.
Mecanismo De Acción
6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide acts as a selective inhibitor of IKK, preventing its activation and subsequent phosphorylation of IκBα. This results in the inhibition of the NF-κB signaling pathway, which in turn leads to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide in lab experiments is its selectivity for IKK, which allows for the specific inhibition of the NF-κB signaling pathway. However, one limitation is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several potential future directions for research on 6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide. One area of interest is its potential applications in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in combination with other drugs to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
In conclusion, 6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide is a chemical compound with significant potential for scientific research applications. Its selective inhibition of IKK and subsequent downregulation of the NF-κB signaling pathway make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide involves several steps, starting from the reaction of isonicotinic acid hydrazide with ethyl acetoacetate to form 3-methyl-4-pyridyl hydrazine. This intermediate is then reacted with isopropyl bromide to yield 6-isopropyl-3-methyl-4-pyridyl hydrazine. The final step involves the reaction of the intermediate with 2-bromoacetylpyridine to form 6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide.
Propiedades
IUPAC Name |
3-methyl-6-propan-2-yl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9(2)13-8-12(14-10(3)20-22-16(14)19-13)15(21)18-11-4-6-17-7-5-11/h4-9H,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDHRNXDZCFYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(propan-2-yl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-4-oxobutanoate](/img/structure/B6047560.png)
![methyl 1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6047562.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6047567.png)


![N-methyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)tetrahydro-3-furanamine](/img/structure/B6047586.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6047594.png)
![N,N-dimethyl-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]aniline](/img/structure/B6047599.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6047606.png)


![5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6047660.png)
![4-butoxybenzaldehyde [4-(4-bromophenyl)-6-(2-hydroxyphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6047667.png)
